((3-Fluorooxetan-3-yl)ethynyl)trimethylsilane
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Overview
Description
((3-Fluorooxetan-3-yl)ethynyl)trimethylsilane: is an organosilicon compound with the molecular formula C8H13FOSi. This compound is notable for its unique structure, which includes a fluorooxetane ring and an ethynyl group attached to a trimethylsilane moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Fluorooxetan-3-yl)ethynyl)trimethylsilane typically involves the reaction of 3-fluorooxetane with ethynyltrimethylsilane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide, which facilitates the formation of the desired product. The reaction is conducted at room temperature and requires careful control of the reaction time to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as distillation or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: ((3-Fluorooxetan-3-yl)ethynyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group in the oxetane ring can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and addition reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Electrophiles such as halogens or hydrogen halides are used, and the reactions are conducted under mild conditions to prevent decomposition of the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while addition reactions with halogens can produce halogenated products.
Scientific Research Applications
Chemistry: ((3-Fluorooxetan-3-yl)ethynyl)trimethylsilane is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules due to its unique functional groups, which can undergo a variety of chemical transformations.
Biology and Medicine: In biological and medicinal research, this compound is used as a precursor for the synthesis of bioactive molecules
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers and advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of ((3-Fluorooxetan-3-yl)ethynyl)trimethylsilane involves its ability to participate in various chemical reactions due to its reactive functional groups. The fluorooxetane ring and ethynyl group can interact with different molecular targets, leading to the formation of new chemical bonds. These interactions are facilitated by the trimethylsilane moiety, which stabilizes the compound and enhances its reactivity.
Comparison with Similar Compounds
((3-Chlorooxetan-3-yl)ethynyl)trimethylsilane: Similar structure but with a chloro group instead of a fluoro group.
((3-Bromooxetan-3-yl)ethynyl)trimethylsilane: Similar structure but with a bromo group instead of a fluoro group.
((3-Iodooxetan-3-yl)ethynyl)trimethylsilane: Similar structure but with an iodo group instead of a fluoro group.
Uniqueness: ((3-Fluorooxetan-3-yl)ethynyl)trimethylsilane is unique due to the presence of the fluoro group, which imparts distinct chemical properties compared to its chloro, bromo, and iodo analogs. The fluoro group enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical transformations.
Properties
IUPAC Name |
2-(3-fluorooxetan-3-yl)ethynyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FOSi/c1-11(2,3)5-4-8(9)6-10-7-8/h6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSHFQRZEALFCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1(COC1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FOSi |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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